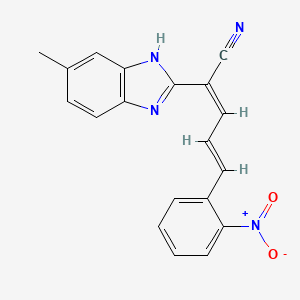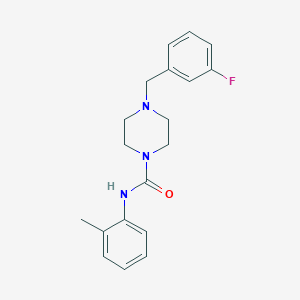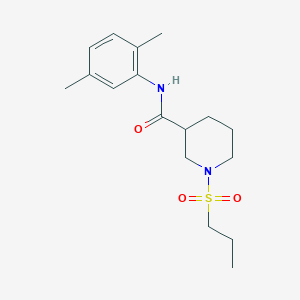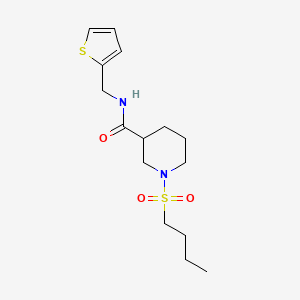![molecular formula C18H14BrClN2O4 B5335931 N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine, also known as Boc-Gly-BrBz-Lys(Ac)-BrBz, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine involves the inhibition of MMPs and HDACs. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tumor invasion and metastasis. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. The inhibition of MMPs and HDACs by this compound leads to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of MMPs and HDACs, which are involved in tumor invasion and metastasis and the regulation of gene expression, respectively. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine in lab experiments is its potential as a drug candidate for cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. One limitation of using this compound in lab experiments is its toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
For research on N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine include the development of more potent analogs with reduced toxicity, the investigation of its mechanism of action in more detail, and the evaluation of its efficacy in animal models. Additionally, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and inflammatory diseases should be explored.
Synthesemethoden
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine involves several steps. The first step is the protection of the amino group of glycine with a Boc group. The next step is the coupling of Boc-Gly-OH with 4-bromobenzoyl chloride in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to obtain this compound. The third step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain Gly-BrBz. The final step involves the coupling of Gly-BrBz with N-[(4-chlorophenyl)acetyl]-L-lysine using DIC to obtain this compound-Lys(Ac)-BrBz. The final product is obtained after the removal of the Boc group using TFA.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine has potential applications in drug development. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c19-13-5-3-12(4-6-13)17(25)22-15(18(26)21-10-16(23)24)9-11-1-7-14(20)8-2-11/h1-9H,10H2,(H,21,26)(H,22,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPIMKDJNRTAN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)

![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
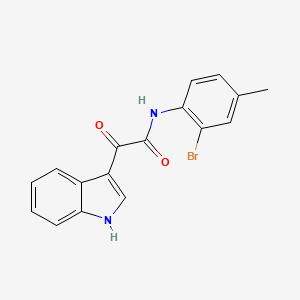
![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)
